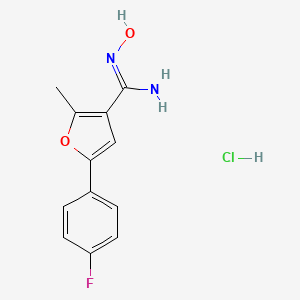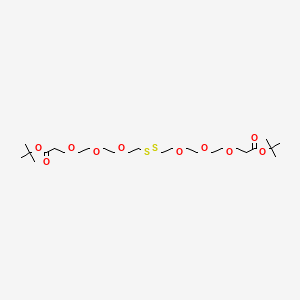
C18-PEG7-Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
C18-PEG7-Acid is a compound with the molecular formula C33H66O9 and a molecular weight of 606.87 g/mol . It is a polyethylene glycol (PEG) derivative, specifically a PEGylated fatty acid, which combines the properties of both PEG and fatty acids. This compound is used in various scientific and industrial applications due to its unique chemical properties, including its solubility in both aqueous and organic solvents .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of C18-PEG7-Acid typically involves the PEGylation of a fatty acid. PEGylation is the process of covalently attaching PEG chains to another molecule, in this case, a fatty acid. The reaction usually involves the activation of the carboxyl group of the fatty acid, followed by the nucleophilic attack of the PEG chain . Common reagents used in this process include N-hydroxysuccinimide (NHS) esters, which react with primary amine groups to form stable amide bonds .
Industrial Production Methods
Industrial production of this compound involves large-scale PEGylation processes. These processes are optimized for high yield and purity, often using automated systems and specialized equipment to control reaction conditions such as temperature, pH, and reaction time . The PEGylation reagents are chosen based on the desired length and degree of branching of the PEG chain .
Analyse Des Réactions Chimiques
Types of Reactions
C18-PEG7-Acid can undergo various chemical reactions, including:
Oxidation: The PEG chain can be oxidized to form aldehydes or carboxylic acids.
Reduction: The fatty acid component can be reduced to form alcohols.
Substitution: The hydroxyl groups of the PEG chain can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the PEG chain can yield PEG-aldehydes or PEG-carboxylic acids, while reduction of the fatty acid can produce fatty alcohols .
Applications De Recherche Scientifique
C18-PEG7-Acid has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of C18-PEG7-Acid involves its ability to modify the solubility and stability of other molecules. The PEG chain provides hydrophilicity, allowing the compound to interact with aqueous environments, while the fatty acid component offers hydrophobic interactions . This dual functionality enables this compound to act as an effective surfactant and emulsifier, facilitating the formation of stable emulsions and improving the solubility of hydrophobic compounds .
Comparaison Avec Des Composés Similaires
C18-PEG7-Acid can be compared with other PEGylated fatty acids and PEG derivatives. Similar compounds include:
C18-PEG5-Acid: A shorter PEG chain, which may result in different solubility and emulsifying properties.
C18-PEG10-Acid: A longer PEG chain, offering enhanced solubility in aqueous environments but potentially reduced hydrophobic interactions.
PEGylated oils: Such as PEG-40 hydrogenated castor oil, which are used in similar applications but may have different physicochemical properties.
This compound is unique due to its specific PEG chain length, which provides a balance between hydrophilicity and hydrophobicity, making it suitable for a wide range of applications .
Propriétés
IUPAC Name |
3-[2-[2-[2-[2-[2-(2-octadecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H66O9/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-36-21-23-38-25-27-40-29-31-42-32-30-41-28-26-39-24-22-37-20-18-33(34)35/h2-32H2,1H3,(H,34,35) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDVUYIQAYAGAPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H66O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
606.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![p-Nitrophenyl 2-(m-trifluoromethylphenyl)-7-aza-spiro[3.5]nonane-7-carboxylate](/img/structure/B8025018.png)
![4-(6H-Dibenzo[b,f]azocin-5-yl)-4-oxo-butyric acid methyl ester](/img/structure/B8025024.png)



